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molecular formula C12H21BrSi2 B1281669 (5-Bromo-1,3-phenylene)bis(trimethylsilane) CAS No. 81500-92-7

(5-Bromo-1,3-phenylene)bis(trimethylsilane)

Cat. No. B1281669
M. Wt: 301.37 g/mol
InChI Key: TZFLBWAKFGADPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559262B1

Procedure details

1,3,5-Tribromobenzene (125 g, 0.4 mol), was dissolved in anhydrous diethylether (1 L), and cooled to −70° C. n-Butyllithium (250 mL, 1.6 M in hexanes, 0.4 mol) was added dropwise over a one-hour period keeping the temperature near −70° C. The solution was stirred for an additional 20 minutes at −70° C. and then warmed to −10° C. over a two-hour period. The solution was then recooled to −70° C. and trimethylchlorosilane (45 g, 0.4 mol) was added over a one hour period. The solution was allowed to stir and warm to room temperature overnight. The solution was cooled to −70° C. and an additional 0.4 mol n-butyl lithium was added over a one-hour period. The resulting slurry was stirred for one hour at −70° C., warmed to −10° C. over a two-hour period and then recooled to −70° C. An additional 0.4 mol of trimethylchlorosilane was added and the slurry was allowed to warm to room temperature overnight. The mixture was quenched with water and the layers were separated. The organic layer was washed twice with sodium bicarbonate solution and with salt brine then dried over magnesium sulfate. The solvents were evaporated under vacuum and the product distilled twice under vacuum to yield 85.2 g (70%) of a colorless liquid. b.p. 100-105° C. @ 0.5 mmHg.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
0.4 mol
Type
reactant
Reaction Step Four
Quantity
0.4 mol
Type
reactant
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4](Br)[CH:3]=1.C([Li])CCC.[CH3:15][Si:16]([CH3:19])([CH3:18])Cl>C(OCC)C>[CH3:15][Si:16]([CH3:19])([CH3:18])[C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[C:6]([Si:16]([CH3:19])([CH3:18])[CH3:15])[CH:5]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Br)Br
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Four
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
0.4 mol
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 20 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a one-hour period
CUSTOM
Type
CUSTOM
Details
near −70° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −10° C. over a two-hour period
CUSTOM
Type
CUSTOM
Details
was then recooled to −70° C.
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −70° C.
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for one hour at −70° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −10° C. over a two-hour period
CUSTOM
Type
CUSTOM
Details
recooled to −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed twice with sodium bicarbonate solution and with salt brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the product distilled twice under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C[Si](C=1C=C(C=C(C1)[Si](C)(C)C)Br)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 85.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 141.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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